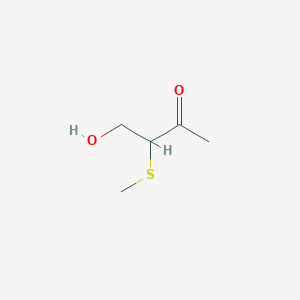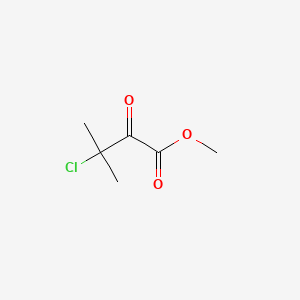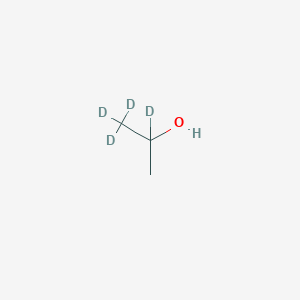
Iso-propyl-1,1,1,2-D4 alcohol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It has the molecular formula C3H4D4O and a molecular weight of 64.12 g/mol . This compound is used in various scientific research applications due to its unique properties, particularly in studies involving isotopic labeling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Iso-propyl-1,1,1,2-D4 alcohol can be synthesized through several methods. One common approach involves the deuteration of isopropyl alcohol using deuterium gas (D2) in the presence of a catalyst. This process replaces the hydrogen atoms with deuterium atoms, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound typically involves the catalytic exchange of hydrogen with deuterium in isopropyl alcohol. This method ensures high purity and yield of the deuterated product. The process is carried out under controlled conditions to achieve the desired isotopic enrichment .
Análisis De Reacciones Químicas
Types of Reactions
Iso-propyl-1,1,1,2-D4 alcohol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form acetone, similar to isopropyl alcohol.
Reduction: It can be reduced to form propane.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromic acid (H2CrO4) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like hydrogen halides (HX) are commonly employed.
Major Products Formed
Oxidation: Acetone (C3H6O)
Reduction: Propane (C3H8)
Substitution: Various alkyl halides depending on the substituent used.
Aplicaciones Científicas De Investigación
Iso-propyl-1,1,1,2-D4 alcohol is widely used in scientific research due to its deuterium content. Some of its applications include:
Chemistry: Used as a solvent and reagent in isotopic labeling studies to trace reaction mechanisms and pathways.
Biology: Employed in metabolic studies to investigate the incorporation and effects of deuterium in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of deuterated drugs.
Industry: Applied in the production of deuterated compounds for use in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques
Mecanismo De Acción
The mechanism of action of Iso-propyl-1,1,1,2-D4 alcohol is similar to that of isopropyl alcohol but with the added benefit of deuterium. Deuterium, being a heavier isotope of hydrogen, affects the vibrational frequencies of chemical bonds, leading to differences in reaction kinetics and mechanisms. This property is exploited in various studies to gain deeper insights into chemical and biological processes .
Comparación Con Compuestos Similares
Similar Compounds
Isopropyl Alcohol (C3H8O): The non-deuterated form, commonly used as a solvent and disinfectant.
Methanol (CH3OH): A simpler alcohol with one carbon atom, used as a solvent and antifreeze.
Ethanol (C2H5OH): A two-carbon alcohol, widely used in beverages, as a solvent, and in fuel.
Uniqueness
Iso-propyl-1,1,1,2-D4 alcohol is unique due to its deuterium content, which provides distinct advantages in isotopic labeling and tracing studies. The presence of deuterium allows for the differentiation of this compound from its non-deuterated counterparts in various analytical techniques, making it invaluable in research applications .
Propiedades
Fórmula molecular |
C3H8O |
|---|---|
Peso molecular |
64.12 g/mol |
Nombre IUPAC |
1,1,1,2-tetradeuteriopropan-2-ol |
InChI |
InChI=1S/C3H8O/c1-3(2)4/h3-4H,1-2H3/i1D3,3D |
Clave InChI |
KFZMGEQAYNKOFK-VYMTUXDUSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])(C)O |
SMILES canónico |
CC(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-[(2-Chloro-4,6-dinitrophenyl)azo]-4-(2-methoxyethoxy)-5-[[2-(2-methoxyethoxy)ethyl]amino]phenyl]acetamide](/img/structure/B13818584.png)
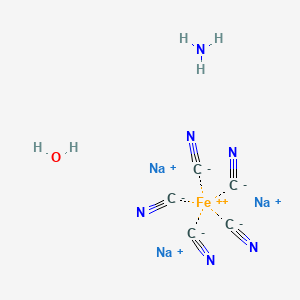
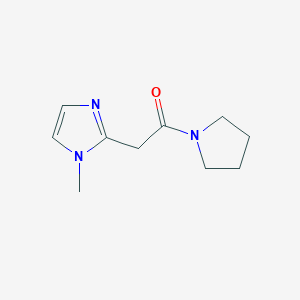
![(3-Amino-4-methoxybenzyl)bis[3-(formylamino)propyl]methylammonium chloride](/img/structure/B13818600.png)
![Bicyclo[2.2.1]heptane-2-methanamine, 7,7-dimethoxy-](/img/structure/B13818601.png)
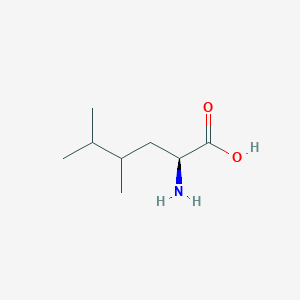
![2-[(3-Methoxyphenyl)methylideneamino]isoindole-1,3-dione](/img/structure/B13818628.png)
![(2,5-dioxopyrrolidin-1-yl) (2R)-5-[[amino-[bis(phenylmethoxycarbonyl)amino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoate](/img/structure/B13818630.png)
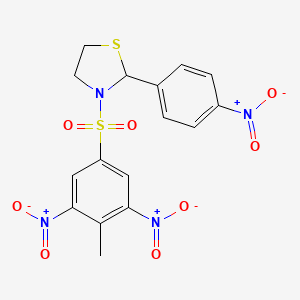
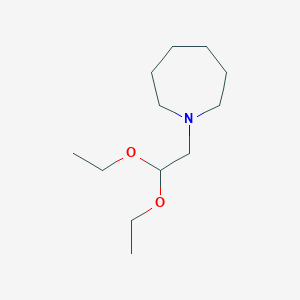
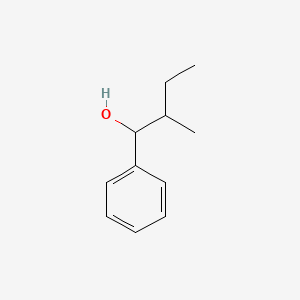
![1H-Pyrrolo[2,3-B]pyridine, 3-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B13818674.png)
